N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrazole ring, a pyridine ring, and a chromene moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-5-pyridin-4-ylpyrazole with 2-oxochromene-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved often include signal transduction cascades that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: Shares a similar pyridine and pyrazole structure but differs in its functional groups and overall activity.
N-[2(3,4)-aminophenyl]-4-({4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-amine: Contains a pyridine ring and exhibits similar biological activities.
Uniqueness
N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamide stands out due to its unique combination of a chromene moiety with a pyrazole and pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions with various molecular targets.
Properties
IUPAC Name |
N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-24-15(11-17(23-24)13-6-8-21-9-7-13)12-22-19(25)16-10-14-4-2-3-5-18(14)27-20(16)26/h2-11H,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIPWALFRIQWAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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